Tetramethylammonium fluoride(TMAF)
Overview
Description
Tetramethylammonium fluoride (TMAF) has been utilized in various synthetic pathways to produce fluorinated organic compounds. The synthesis of fluoropyridines, for instance, can be achieved through a fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is effective for nitro-substituted pyridines["]. Additionally, practical approaches for the in situ generation of anhydrous tetraalkylammonium fluoride salts have been developed, which are applicable in nucleophilic aromatic substitution (SNAr) reactions. A combination of tetramethylammonium 2,6-dimethylphenoxide and sulfuryl fluoride has been shown to be a particularly practical route to anhydrous TMAF["]. Furthermore, TBAF coordinated with tert-butyl alcohol has been used for the direct conversion of phosphorus(V) chlorides to phosphorus(V) fluorides, demonstrating the versatility of tetraalkylammonium fluoride salts in synthesis["].
Molecular Structure Analysis
The molecular structure of tetramethylammonium fluoride hydrates has been studied extensively. Tetramethylammonium fluoride trihydrate and tetrahydrate are known to form framework clathrate hydrates at 0°C, which remain stable at 25°C. The structure of the solid trihydrate has been proposed based on analogy with related compounds and infrared spectral comparison["]. The crystal structure of tetramethylammonium fluoride tetrahydrate has been determined to be tetragonal with a hydrogen-bonded ionic/water framework, where the fluoride ions are four-coordinated and the water molecules are three-coordinated. The tetramethylammonium ions occupy voids within this framework["].Chemical Reactions Analysis
Tetramethylammonium fluoride is a key reagent in the fluorodenitration reaction, which is used to synthesize fluoroaromatics. This reaction involves stirring nitroaromatics with anhydrous TMAF at elevated temperatures, resulting in high yields of fluoroaromatics without the formation of phenol or ether side-products["]. This highlights the reagent's efficiency and the mildness of the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of tetramethylammonium fluoride are closely related to its hydration state and molecular structure. The stability of its hydrates at different temperatures and the formation of a solid-liquid equilibrium with its dihydrate at 25°C are notable characteristics. The crystallographic data provide insights into the ionic and water framework of the tetrahydrate form, which is crucial for understanding the reagent's behavior in various chemical reactions["]["].Common Problem
Some frequently asked questions about Tetramethylammonium fluoride
What are the sustainable industrial applications of tetramethylammonium fluoride?Studies suggest that anhydrous tetramethylammonium fluoride is primarily used for S(N)Ar fluorination reactions in organic synthesis, acting as a fluoride ion source for the conversion of aryl halides and nitroarenes, and as a methylating agent for various organic compounds[“][“][“].
How is fluoride ion in tetrapropylammonium fluoride silicalite-1 determined?
Studies suggest that the fluoride ion in tetrapropylammonium fluoride silicalite-1 is determined using various methods including solid-state NMR, analysis of crystallization mechanisms, crystal structure determination, FT-IR spectra, TEM, nitrogen adsorption manometry, and performance measurements such as pervaporation[“][“][“].
Scientific Research Applications
Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base
Brief Description of the Application: This paper reviews the use of tetramethylammonium fluoride (Tetramethylammonium fluoride(TMAF)) in synthesizing fluorinated building blocks through C-F bond-forming reactions. It also discusses the use of Tetramethylammonium fluoride(TMAF) as a base for various chemical transformations["].Research Methodologies: The paper provides a comprehensive description of the methods for preparing Tetramethylammonium fluoride(TMAF), its physicochemical properties, and how these properties affect its reactivity in different solvents["].
Key Findings: The review highlights Tetramethylammonium fluoride(TMAF)'s role in nucleophilic aromatic substitution fluorinations, which are potentially sustainable for industrial applications. It also notes the unprecedented transformations that Tetramethylammonium fluoride(TMAF) can facilitate when used as a base["].
Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions
Brief Description of the Application: This research focuses on generating anhydrous fluoride salts, including tetramethylammonium fluoride, for use in nucleophilic aromatic substitution (SNAr) fluorination reactions["].Research Methodologies: The study reports on various combinations of nucleophiles and fluorine-containing electrophiles to generate the desired fluoride salts. It also details a practical approach using tetramethylammonium 2,6-dimethylphenoxide with sulfuryl fluoride["].
Key Findings: The paper demonstrates that the generated anhydrous tetramethylammonium fluoride can effectively fluorinate a range of electron-deficient aryl and heteroaryl chlorides, as well as nitroarenes["].
Location of the Fluoride Ion in Tetrapropylammonium Fluoride Silicalite-1 Determined by 1H/19F/29Si Triple Resonance CP, REDOR, and TEDOR NMR Experiments
Brief Description of the Application: Although this paper discusses tetrapropylammonium fluoride rather than tetramethylammonium fluoride, it is relevant in the context of understanding the behavior of fluoride ions in silicalite-1, a type of zeolite["].Research Methodologies: The study uses solid-state NMR experiments, including 1H/19F/29Si triple resonance CP, REDOR, and TEDOR, to determine the location of the fluoride ion within the silicalite-1 framework["].
Key Findings: The fluoride ion was found to be covalently bonded to Si-9 in the zeolite framework and exhibited exchange between two mirror-related sites. This finding is significant for understanding the behavior of fluoride ions in zeolite materials["].
Tetramethylammonium fluoride has been extensively studied for its applications in C-F bond formation and as a base in various chemical reactions. The methodologies range from the preparation and characterization of Tetramethylammonium fluoride(TMAF) to its practical use in SNAr fluorination reactions. The key findings from these studies underscore the versatility and effectiveness of Tetramethylammonium fluoride(TMAF) in synthetic chemistry, particularly in the context of fluorination and the generation of fluorinated compounds with potential industrial applications.
Mechanism Of Action
The mechanism of action of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) involves several key processes:
Phase Transfer Catalysis: Tetramethylammonium chloride, closely related to Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)), acts as an effective phase transfer catalyst in the selective chloride/fluoride exchange reaction of activated aryl chlorides with potassium fluoride. The efficiency of this process is influenced by the amount of water in the system (Sasson, Negussie, Royz, & Mushkin, 1996).
Formation of Pentacoordinate Silicon Species: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) reacts with compounds like trifluoromethyltrimethylsilane to form pentacoordinate silicon species. These species can act as a source of either fluoride or cyanomethyl carbanion, playing a crucial role in various chemical reactions (Adams, Clark, Hansen, Sanders, & Tavener, 1998).
Concerted Methylation-Deprotonation Pathway: As a methylating agent, Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) selectively methylates amides, indoles, pyrroles, imidazoles, alcohols, and thiols. The mechanism involves a concerted methylation-deprotonation reaction pathway, emphasizing its efficiency and selectivity in organic synthesis (Cheng, Pu, Kundu, & Schoenebeck, 2019).
Interaction with Anionic Groups: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) shows appreciable geometrical specificity in its interaction with anionic groups. This specificity is significant in its interaction with various receptors and molecular structures (Barrett, Roberts, Burgen, & Clore, 1983).
Hydrogen-Bonded Ionic/Water Framework: The crystal structure of tetramethylammonium fluoride tetrahydrate is characterized by a hydrogen-bonded ionic/water framework. This structure comprises four-coordinated fluoride ions and three-coordinated water molecules, highlighting its unique molecular geometry and interactions (Mclean & Jeffrey, 1967).
Biochemical And Physiological Effects
The biochemical and physiological effects of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) are diverse and involve several mechanisms:
Basicity and Proton Exchange: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) is highly basic and can induce hydrogen-deuterium (H-D) exchange in compounds like 1,3-dinitrobenzene and deprotonate molecules such as N,N-dimethylacetamide. This property could potentially affect biochemical reactions involving proton exchange or basic environments (Adams, Clark, & Nightingale, 1999).
Oxidative Stress and Apoptosis: Fluoride, a component of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)), can induce oxidative stress, alter gene expression, and cause apoptosis in cells. These effects can potentially impact tissue-specific physiological events in organisms (Barbier, Arreola-Mendoza, & Del Razo, 2010).
Photocatalytic Degradation: The addition of fluoride influences the photocatalytic degradation of tetramethylammonium. This process is pH-dependent, with degradation rates varying at different pH levels, indicating a potential environmental impact (Vohra, Kim, & Choi, 2003).
Nucleotide Synthesis and Metabolism: Fluoride ions, as part of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)), promote deprotection and transesterification in nucleotide triesters. This reaction is crucial for the synthesis of various phosphate esters, impacting nucleotide metabolism and related biochemical pathways (Ogilvie & Beaucage, 1979).
Formation of Pentacoordinate Silicon Species: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) reacts with compounds like trifluoromethyltrimethylsilane to form pentacoordinate silicon species. These species can act as a source of fluoride or cyanomethyl carbanion, which could have implications in biochemical reactions involving silicon-based compounds (Adams et al., 1998).
Interaction with Receptors and Molecular Structures: The tetramethylammonium ion in Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) has a nonspherical charge distribution and exhibits appreciable geometrical specificity in its interaction with anionic groups. This characteristic could influence its interaction with cellular receptors and molecular structures, impacting physiological processes (Barrett, Roberts, Burgen, & Clore, 1983).
Strong Hydrogen Bonds Formation: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) contains the strongest C–HF hydrogen bonds observed. This unique bonding ability could have implications for its interaction with biomolecules and influence its biochemical behavior.
Experimental Operation
Experimental research on Tetramethylammonium fluoride
Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination Reactions.This article focuses on the development of practical approaches to the in situ generation of anhydrous fluoride salts for applications in nucleophilic aromatic substitution (SNAr) reactions. We report herein that a variety of combinations of inexpensive nucleophiles (e.g., tetraalkylammonium cyanide and phenoxide salts) and fluorine-containing electrophiles (e.g., acid fluoride, fluoroformate, benzenesulfonyl fluoride, and aryl fluorosulfonate derivatives) are effective for this transformation. Ultimately, we demonstrate that the combination of tetramethylammonium 2,6-dimethylphenoxide and sulfuryl fluoride (SO2F2) serves as a particularly practical route to anhydrous tetramethylammonium fluoride. This procedure is applied to the SNAr fluorination of a range of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes[“][“][“].
The crystal structure of tetramethylammonium fluoride tetrahydrate reveals a hydrogen-bounded ionic/water framework with four-coordinated fluoride ions and three-coordinated water molecules.
Tetramethylammonium fluoride tetrahydrate is tetragonal, space group I41/a with a=10.853 and c=8.065 A at −26°C. The crystal structure was determined from the crystal data and the Patterson synthesis and refined by least squares. It has a hydrogen‐bounded ionic/water framework composed of four‐coordinated fluoride ions and three‐coordinated water molecules. The tetramethylammonium ions are in voids within this framework[“].
Tetramethylammonium fluoride is a simple, efficient, and selective methylating agent for various amides, indoles, pyrroles, imidazoles, alcohols, and thiols, with concerted methylation-deprotonation as the preferred reaction pathway.
We herein disclose the use of tetramethylammonium fluoride (Tetramethylammonium fluoride(TMAF)) as a direct and selective methylating agent of a variety of amides, indoles, pyrroles, imidazoles, alcohols, and thiols. The method is characterized by operational simplicity, wide scope, and ease of purification. Our computational studies suggest a concerted methylation-deprotonation as the preferred reaction pathway[“][“][“].
Advantages And Limitations For Lab Experiments
Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) offers several advantages and also presents some limitations in laboratory experiments:
Advantages
High Basicity and Reactivity: Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))'s high basicity enables it to induce H-D exchange in certain compounds and deprotonate molecules like N,N-dimethylacetamide. This property is valuable in reactions requiring a strong base (Adams, Clark, & Nightingale, 1999).Selective Methylating Agent: It acts as a direct and selective methylating agent for various organic compounds, providing operational simplicity, wide scope, and ease of purification, which is crucial in organic synthesis (Cheng, Pu, Kundu, & Schoenebeck, 2019).
Phase Transfer Catalyst: Related compounds like Tetramethylammonium chloride (TMAC) have been used effectively as phase transfer catalysts, suggesting potential applications for Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) in facilitating reactions between different phases (Sasson, Negussie, Royz, & Mushkin, 1996).
Cost-Effectiveness: Room-temperature fluorination using Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) is more cost-effective compared to other methods, such as fluorination with CsF at elevated temperatures, making it a practical choice in many laboratory settings (Schimler, Ryan, Bland, Anderson, & Sanford, 2015).
Limitations:
Reaction Rate: While Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) is highly basic, its bifluoride form might result in higher yields but slower reaction rates, posing a limitation in time-sensitive experiments (Adams, Clark, & Nightingale, 1999).Photocatalytic Degradation: The addition of fluoride influences the photocatalytic degradation of tetramethylammonium, which can be a limitation in experiments requiring stable conditions across varying pH levels (Vohra, Kim, & Choi, 2003).
Control of Water Content: In phase transfer catalysis, the effectiveness of Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF)) is influenced by the water content in the system, which may necessitate careful control and monitoring (Sasson, Negussie, Royz, & Mushkin, 1996).
Future Directions
In the research and development of Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))) indicate a variety of potential advances:
Expanding Organic Synthesis Applications: Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))) has shown potential in organic synthesis, particularly in C-F bond-forming reactions and as a base for unique transformations. Future research could further explore its role in synthesizing complex molecules, potentially leading to new chemical processes and products (Iashin, Wirtanen, & Perea-Buceta, 2022).
Development of New Anions and Molecular Structures: The synthesis and characterization of tetramethylammonium salts have opened up possibilities for studying new anions and dianions. Further investigation into these structures could uncover new aspects of coordination chemistry (Drake et al., 1998).
Advances in Catalysis and Deprotonation Techniques: The use of Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))) in combination with alkali metal alkoxides for deprotonative functionalization of heteroarenes suggests that future research might focus on developing more efficient and practical deprotonation methods in catalysis (Inamoto, Okawa, Kikkawa, & Kondo, 2014).
Exploration of Crystalline Forms and Phase Diagrams: Studies of the hexagonal structure II framework in clathrate hydrates involving tetramethylammonium fluoride suggest further exploration into its crystalline forms and phase diagrams could yield new insights into materials science (Udachin, Dyadin, & Lipkowski, 1995).
Innovations in Fluorination Reactions: The potential of Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))) for fluorination reactions, especially those involving sulfides and aromatic substrates, could be a focus for future research, possibly leading to novel methods in this area (Tavener, Adams, & Clark, 1999).
Molecular Interaction Studies: Ongoing research into the nonspherical charge distribution and geometrical specificity of the tetramethylammonium ion, including its interaction with anionic groups, could provide valuable insights into molecular interactions and receptor binding (Barrett, Roberts, Burgen, & Clore, 1983).
These potential directions highlight the continued interest in Tetramethylammonium fluoride(Tetramethylammonium fluoride(Tetramethylammonium fluoride(TMAF))) within various fields of chemistry and materials science, underlining its importance as a versatile and valuable compound for future research and applications.
properties
IUPAC Name |
tetramethylazanium;fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDKXDWWMOMSFL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883374 | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetramethylammonium fluoride | |
CAS RN |
373-68-2 | |
Record name | Tetramethylammonium fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanaminium, N,N,N-trimethyl-, fluoride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylammonium fluoride tetrahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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